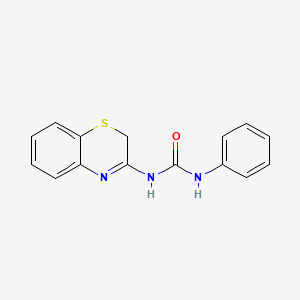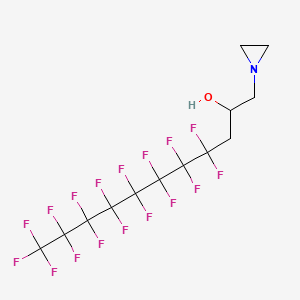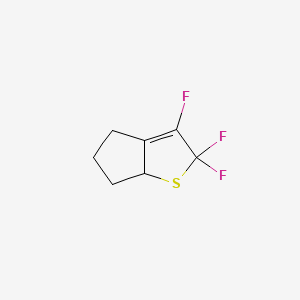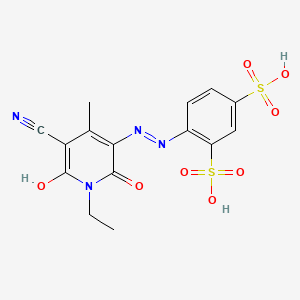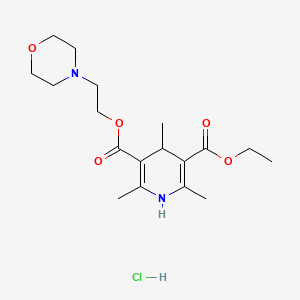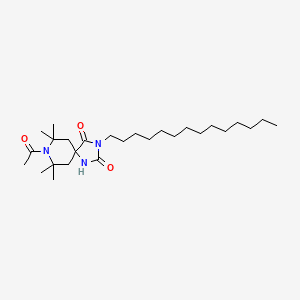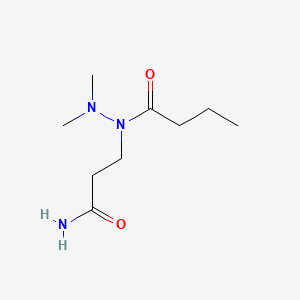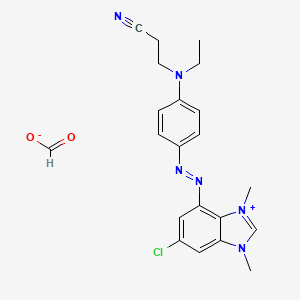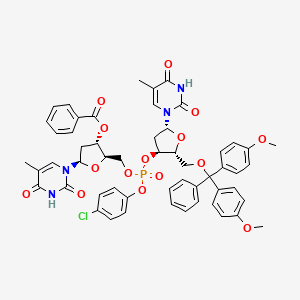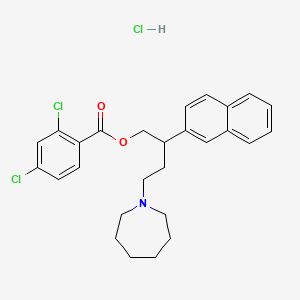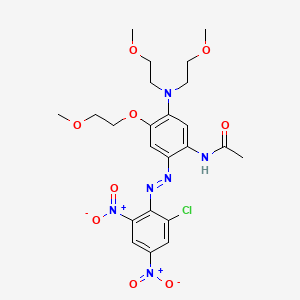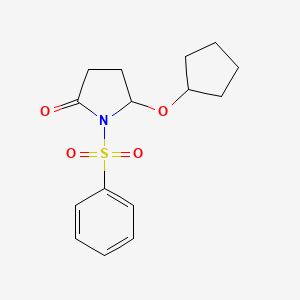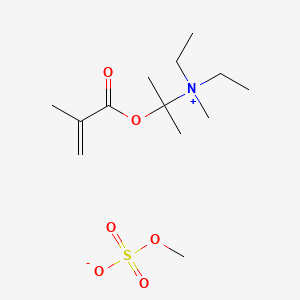
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is a chemical compound with the molecular formula C12H24NO2.CH3O4S and a molecular weight of 325.42. It is known for its unique structure, which includes an ammonium ion and a methyl sulphate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate involves several steps. One common method includes the reaction of diethylmethylamine with 1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl chloride in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylmethyl(1-methyl-1-((1-oxoallyl)oxy)ethyl)ammonium sulphate
- Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
Uniqueness
Diethylmethyl(1-methyl-1-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium methyl sulphate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93842-86-5 |
|---|---|
Formule moléculaire |
C13H27NO6S |
Poids moléculaire |
325.42 g/mol |
Nom IUPAC |
diethyl-methyl-[2-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;methyl sulfate |
InChI |
InChI=1S/C12H24NO2.CH4O4S/c1-8-13(7,9-2)12(5,6)15-11(14)10(3)4;1-5-6(2,3)4/h3,8-9H2,1-2,4-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
JLIVGHGJELSRNU-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](C)(CC)C(C)(C)OC(=O)C(=C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


